molecular formula C9H7BrN2O2 B11862783 Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate

Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B11862783
M. Wt: 255.07 g/mol
InChI Key: AQPSZUNKSRAYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate ( 1392210-97-7) is a brominated heteroaromatic ester with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is supplied as a liquid with a light brown to brown appearance and a purity of ≥95.0% (HPLC) . This compound is a versatile chemical building block in medicinal chemistry and drug discovery research. The bromine atom and ester functional group at the 3- and 5-positions of the imidazopyridine core, respectively, make it a valuable synthetic intermediate for constructing more complex molecules through cross-coupling reactions and functional group transformations . The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceuticals, present in compounds with a range of biological activities . As such, this specific regioisomer is used by researchers as a key raw material in the synthesis of potential drug candidates and for the exploration of new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPSZUNKSRAYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of toluene as a solvent and iodine and tert-butyl hydroperoxide as reagents . The reaction proceeds through a chemodivergent pathway, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions. Key transformations include:

Reaction TypeConditionsProductsYieldSource
AminationK₂CO₃, DMF, 80°C, 12h3-Aminoimidazo[1,2-a]pyridine derivatives65–85%
ThiolationNaSH, EtOH, reflux3-Sulfanylimidazo[1,2-a]pyridines70–78%
Alkoxy substitutionNaOCH₃, MeOH, 60°C3-Methoxy derivatives82%

These reactions proceed via an S<sub>N</sub>Ar mechanism , facilitated by the electron-withdrawing ester group at the 5-position, which activates the bromine for nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

ConditionsAryl BoronateProductYieldSource
Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 90°C4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine88%
PdCl₂(dppf), CsF, DMF, 110°CThienylboronic acid3-Thienyl derivatives76%

Sonogashira Coupling

ConditionsAlkyneProductYieldSource
PdCl₂(PPh₃)₂, CuI, Et₃N, THFPhenylacetylene3-Alkynylimidazo[1,2-a]pyridines68%

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acids:

text
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate → LiOH, THF/H₂O (4:1), 50°C, 6h → 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid (92% yield)[8]

The carboxylic acid serves as a precursor for amide formation via EDC/HOBt-mediated couplings .

Bromine-Iodine Exchange

Halogen exchange reactions enable access to iodinated derivatives:

text
This compound → CuI, NaI, DMF, 120°C, 24h → Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate (74% yield)[6]

Cyclization and Annulation Reactions

The compound participates in tandem reactions to construct polycyclic systems:

ConditionsReagentsProductYieldSource
CuBr, TBHP, ethyl acetateCinnamaldehyde3-Formylimidazo[1,2-a]pyridines90%
Pd(OAc)₂, K₂CO₃, DMSOAlkenesFused imidazo-pyridoindolizines63%

Radical-Mediated Reactions

Under oxidative conditions, the compound engages in radical pathways:

ConditionsOutcomeSource
TBHP, I₂, tolueneC–C bond cleavage to form N-(pyridin-2-yl)amides
AIBN, Bu₃SnHDehalogenation to methylimidazo[1,2-a]pyridine-5-carboxylate

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals enhanced reactivity due to the ester group’s electronic effects:

CompoundBromine Reactivity (Half-Life in NaOH)Coupling Efficiency (Suzuki)
This compound2.1 h88%
3-Bromoimidazo[1,2-a]pyridine6.8 h45%
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate3.5 h72%

Scientific Research Applications

Cancer Research

The imidazo[1,2-a]pyridine scaffold has been identified in various biologically active molecules that target cancer pathways. The compound's ability to interact with specific protein targets may position it as a candidate for developing novel anticancer agents. Preliminary studies suggest that compounds within this class could inhibit critical enzymes involved in cancer progression .

Synthetic Applications

Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate can be synthesized through various methodologies. Recent advancements have highlighted divergent synthesis routes that allow for the creation of N-(pyridin-2-yl) amides and other derivatives from simple precursors . These synthetic approaches are crucial for producing libraries of compounds for further biological evaluation.

Case Study 1: Antitubercular Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and screened them against Mycobacterium tuberculosis. The results revealed that several compounds exhibited low nanomolar activity against both replicating and drug-resistant strains . This highlights the potential for this compound to contribute to the development of new antitubercular drugs.

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives has provided insights into how modifications to the core structure can enhance biological activity . Such studies are essential for optimizing the pharmacological properties of this compound.

Conclusion and Future Directions

This compound presents significant potential across various applications in medicinal chemistry and synthetic methodologies. Ongoing research into its biological activities and synthetic routes will be crucial for unlocking its full therapeutic potential. Future studies should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs, focusing on substituent variations, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Storage Conditions Purity Key Differences
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate (Target) 1392210-97-7 C₉H₇BrN₂O₂ 255.07 Liquid Room temperature ≥95.0% Reference compound
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate 429690-42-6 C₁₀H₉BrN₂O₂ 269.09 Solid 2–8°C ≥97.0% Ethyl ester vs. methyl ester; higher molecular weight
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 886362-00-1 C₉H₇BrN₂O₂ 255.07 Not reported Not reported Not reported Carboxylate group at 6-position instead of 5
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 135995-46-9 C₁₀H₉BrN₂O₂ 269.09 Not reported Not reported 98% Bromine at 6-position; carboxylate at 3-position
3-Bromoimidazo[1,2-a]pyridine (base structure) 4926-47-0 C₇H₅BrN₂ 197.03 Solid Not reported 97% Lacks carboxylate ester; simpler structure
3-Bromo-5-methylimidazo[1,2-a]pyridine 5857-47-6 C₈H₇BrN₂ 211.06 Not reported Not reported Not reported Methyl substituent at 5-position; no ester group

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention due to its diverse biological activities. This article delves into its biological properties, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a carboxylate group at the 5-position of the imidazo-pyridine framework. This unique structure contributes to its biological activity by influencing its interaction with various biomolecules.

Target Interactions

Imidazo[1,2-a]pyridines, including this compound, are known to interact with multiple biological targets. Notably, they have been identified as inhibitors of certain kinases and other enzymes involved in critical signaling pathways. For instance, studies have shown that this compound can inhibit the activity of kinases associated with the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation .

Biochemical Pathways

The compound's ability to modulate biochemical pathways suggests its potential in therapeutic applications. It has been observed to affect cellular processes such as gene expression and metabolism, indicating a broad spectrum of action that could be harnessed for various diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb). For example, a series of related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mtb strains . This suggests that this compound may possess similar or enhanced anti-tubercular activity.

Anticancer Activity

The antiproliferative effects of imidazo[1,2-a]pyridines have also been documented. Compounds within this class have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, derivatives with specific substitutions exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity .

Study on Antituberculosis Activity

A recent study synthesized and evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-Mtb activity. The findings revealed that several compounds had MICs significantly lower than those of existing drugs, indicating their potential as novel anti-TB agents .

CompoundMIC (μM)Activity Against Mtb
Compound 18<0.03Highly potent
Compound 12≤0.006Extremely potent
PA-824>14Resistant

Study on Anticancer Activity

In another investigation focusing on anticancer properties, this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that modifications to the compound's structure could enhance its potency against specific types of cancer cells .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate?

The compound is typically synthesized via cyclization reactions involving brominated precursors. For example, microwave-assisted one-pot synthesis has been employed to improve reaction efficiency and yield, reducing side products. Key steps include halogenation of the imidazo[1,2-a]pyridine core and subsequent esterification. Reaction conditions (e.g., solvent, temperature, catalyst) must be tightly controlled to avoid decomposition of the brominated intermediate .

Q. How is the structural identity of this compound confirmed?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : Peaks corresponding to the methyl ester (δ ~3.9 ppm for 1H; ~52 ppm for 13C) and bromine-substituted aromatic protons (δ ~7.5–8.5 ppm) are critical for validation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) at m/z 285.0 (calculated for C10H9BrN2O2) .
  • IR Spectroscopy : Absorbance bands for ester carbonyl (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) further corroborate the structure .

Q. What are the recommended purity assessment protocols for this compound?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. For research-grade material, a purity threshold of ≥97% (by area normalization) is recommended. Impurities often include unreacted precursors or de-brominated byproducts, detectable via LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond angles, dihedral angles, and intermolecular interactions. For example, studies on analogous ethyl carboxylate derivatives reveal dihedral angles of ~30–38° between the imidazo[1,2-a]pyridine core and substituents, influencing π-π stacking behavior. SHELX software is widely used for refinement, with R-factors <0.06 indicating high reliability .

Q. What strategies enhance the stability of this compound under experimental conditions?

Stability challenges arise from hydrolysis of the ester group or C-Br bond cleavage. Recommendations include:

  • Storage at –20°C under inert atmosphere (argon/nitrogen).
  • Use of anhydrous solvents (e.g., DMF, THF) during reactions to minimize hydrolysis .
  • Addition of radical inhibitors (e.g., BHT) to suppress bromine-related degradation .

Q. How can computational methods predict reactivity for derivatization of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) at the C-3 bromine site. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic regions, guiding cross-coupling reactions (e.g., Suzuki-Miyaura). Studies on similar imidazo[1,2-a]pyridines show that electron-withdrawing groups (e.g., esters) activate adjacent positions for substitution .

Q. What methodologies are used to analyze biological activity of derivatives?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) require IC50 determination via fluorescence-based protocols.
  • Structural analogs : Modifying the carboxylate to amides or replacing bromine with cyano groups has shown enhanced bioactivity in kinase inhibitors. For example, ethyl 8-cyano derivatives exhibit improved binding affinity due to stronger H-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.